6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester
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Overview
Description
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorine atom at the 6th position and a benzyl ester group at the carboxylic acid position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the diazepane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepanes.
Scientific Research Applications
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain receptors or enzymes, while the benzyl ester group can facilitate membrane permeability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane-1-carboxylic acid benzyl ester: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
6-Chloro-[1,4]diazepane-1-carboxylic acid benzyl ester: Chlorine atom instead of fluorine, leading to variations in reactivity and binding affinity.
6-Methyl-[1,4]diazepane-1-carboxylic acid benzyl ester: Methyl group instead of fluorine, affecting the compound’s steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding interactions, making it distinct from its analogs.
Properties
IUPAC Name |
benzyl 6-fluoro-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-12-8-15-6-7-16(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPOBHHSXNUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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